molecular formula C9H10Cl3N B1653345 (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1807934-05-9

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B1653345
CAS No.: 1807934-05-9
M. Wt: 238.5
InChI Key: TVLVGKZGOXGIFO-KPSHTFFOSA-N
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Description

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,6-dichlorophenyl group and an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the 2,6-Dichlorophenyl Group: This step involves the substitution of the cyclopropane ring with a 2,6-dichlorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 2,6-dichlorophenyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine: The free base form of the compound without the hydrochloride salt.

    (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-ol: A related compound where the amine group is replaced by a hydroxyl group.

    (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-carboxylic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both the 2,6-dichlorophenyl group and the amine group. This combination of features may confer unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVGKZGOXGIFO-KPSHTFFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807934-05-9
Record name Cyclopropanamine, 2-(2,6-dichlorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807934-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
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(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 3
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 4
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 5
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 6
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

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